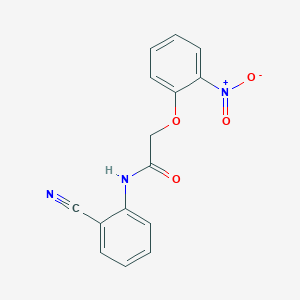
N-(2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, commonly known as MOBA, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. MOBA belongs to the family of benzoxazole derivatives, which have been found to possess a wide range of biological activities such as antitumor, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The exact mechanism of action of MOBA is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins in the body, leading to the suppression of various biological processes.
Biochemical and Physiological Effects:
Studies have shown that MOBA exhibits significant biochemical and physiological effects, such as the inhibition of tumor cell proliferation, the reduction of inflammation, and the suppression of microbial growth. The compound has also been found to possess antioxidant and analgesic properties.
Advantages and Limitations for Lab Experiments
MOBA has several advantages for use in laboratory experiments. It is a stable and easily synthesizable compound that can be obtained in high yields. However, the compound may have limitations in terms of its solubility and toxicity, which may affect its suitability for certain types of experiments.
Future Directions
There are several potential future directions for the study of MOBA. One area of research could focus on the development of new drugs based on the structure of MOBA, with the aim of improving its biological activity and reducing its toxicity. Another area of research could be the investigation of the compound's potential applications in the treatment of various diseases, such as cancer, inflammation, and microbial infections. Additionally, the study of MOBA's mechanism of action could provide valuable insights into the functioning of certain enzymes and proteins in the body, leading to the development of new therapeutic targets.
Synthesis Methods
The synthesis of MOBA can be achieved through a multi-step process involving the condensation of 2-aminobenzoic acid with 2-chloroacetyl chloride in the presence of a base, followed by the reaction with 2-methylphenylamine and 2-hydroxybenzaldehyde. The final product is obtained through the cyclization of the intermediate compound in the presence of a catalyst.
Scientific Research Applications
MOBA has been extensively studied for its potential applications in various fields of scientific research such as medicinal chemistry, drug discovery, and organic synthesis. The compound has been found to possess significant biological activities, such as antitumor, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
N-(2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-11-6-2-3-7-12(11)17-15(19)10-18-13-8-4-5-9-14(13)21-16(18)20/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYXLWQJKJDYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Oxo-benzooxazol-3-yl)-N-o-tolyl-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-dimethyl-2-[1-(1-pyrrolidinyl)ethylidene]-1,3-cyclohexanedione](/img/structure/B5740579.png)

![5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone](/img/structure/B5740590.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5740594.png)
methanone](/img/structure/B5740600.png)
![N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5740605.png)
![methyl [7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5740619.png)
![3-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5740626.png)
![N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)


![2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5740670.png)
![dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5740675.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5740683.png)